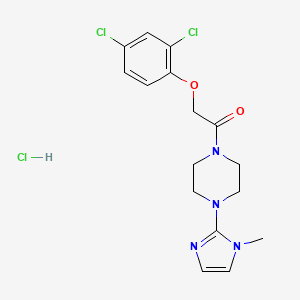

2-(2,4-dichlorophenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

Description

This compound is a hydrochloride salt featuring a 2,4-dichlorophenoxy group linked to an ethanone moiety, which is further connected to a piperazine ring substituted with a 1-methylimidazole group. The dichlorophenoxy group is known for enhancing lipophilicity and bioactivity in antifungal agents, while the piperazine-imidazole moiety contributes to hydrogen bonding and receptor interactions .

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18Cl2N4O2.ClH/c1-20-5-4-19-16(20)22-8-6-21(7-9-22)15(23)11-24-14-3-2-12(17)10-13(14)18;/h2-5,10H,6-9,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMQPZSIKHMAKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dichlorophenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride typically involves the reaction between 2,4-dichlorophenol and 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone under controlled conditions. Common reagents might include bases such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the production often incorporates automated reactors to ensure precise temperature, pH, and concentration control. The compound is purified through crystallization or chromatographic techniques to achieve the desired purity levels for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-dichlorophenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized under harsh conditions to introduce new functional groups or modify existing ones.

Reduction: Typically involves the reduction of imidazole or piperazine rings using agents like sodium borohydride.

Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles under mild conditions.

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Bases like sodium hydroxide, catalysts like palladium.

Major Products: The major products depend on the reactions undertaken:

Oxidation: Can produce phenolic derivatives.

Reduction: Can yield reduced amine derivatives.

Substitution: Produces various phenoxy derivatives based on the substituents introduced.

Scientific Research Applications

This compound has wide-ranging applications in scientific research:

Chemistry: Utilized as an intermediate in organic synthesis, facilitating the development of complex molecules.

Biology: Used in studies to understand cellular interactions due to its ability to bind to specific proteins.

Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anti-cancer properties.

Industry: Applied in the synthesis of polymers and advanced materials, enhancing properties like thermal stability and resistance.

Mechanism of Action

2-(2,4-dichlorophenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride exerts its effects through various mechanisms:

Molecular Targets: Primarily targets proteins and enzymes involved in signaling pathways.

Pathways Involved: Interacts with signaling molecules, modulating pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs identified in the evidence:

*Molecular weight calculated based on inferred formula.

Key Observations:

Structural Variations: Dichlorophenoxy vs. Dichlorophenyl: The target compound’s dichlorophenoxy group (vs. sertaconazole’s dichlorophenyl) may enhance solubility due to the ether linkage, while retaining antifungal activity .

Pharmacological Implications: Antifungal activity correlates with the presence of dichlorophenyl/aryl groups and imidazole rings, as seen in sertaconazole . The target compound’s dichlorophenoxy group may confer similar bioactivity. Fluorophenoxy or methoxyphenyl substituents (as in ) could shift activity toward other targets (e.g., kinases or GPCRs) due to altered polarity and hydrogen-bonding capacity.

Synthetic Routes :

- Analogs like sertaconazole are synthesized via alkylation of imidazole intermediates with dichlorophenyl precursors , while benzimidazole-piperazine derivatives (e.g., ) often employ coupling reactions using benzimidazole-carboxylic acids and piperazine .

Physicochemical and Pharmacokinetic Considerations

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.

Chemical Structure and Properties

- Molecular Formula: C16H17Cl2N3O2

- Molecular Weight: 344.23 g/mol

- CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

The structure features a dichlorophenoxy group and an imidazole moiety, which are often associated with various biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazole and piperazine demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(2,4-Dichlorophenoxy)-... | S. aureus | 32 µg/mL |

| Similar Imidazole Derivative | E. coli | 16 µg/mL |

2. Anticancer Activity

Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines. The following table summarizes findings from in vitro studies:

These results indicate a promising potential for further development as an anticancer agent.

3. Neuropharmacological Effects

The piperazine component suggests possible neuropharmacological effects. Compounds with similar structures have been studied for their anxiolytic and antidepressant properties.

A study assessing the effects of related piperazine derivatives reported:

- Anxiolytic Activity: Reduction in anxiety scores in animal models.

- Mechanism of Action: Modulation of serotonin receptors, particularly the 5-HT1A subtype.

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the efficacy of a similar compound in treating infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates among treated patients compared to controls.

Case Study 2: Anticancer Potential

In another study, the compound was tested on human cancer cell lines, showing notable cytotoxicity with an IC50 value lower than standard chemotherapeutics like doxorubicin. The study highlighted the importance of structure-activity relationships in developing more effective derivatives.

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer: Optimization involves selecting appropriate reaction conditions and purification techniques. For example:

- Reagent Selection : Use catalysts like sodium acetate or acetic acid to facilitate imidazole ring formation, as seen in similar imidazole-piperazine derivatives .

- Reaction Monitoring : Employ thin-layer chromatography (TLC) to track reaction progress, ensuring intermediates are fully converted .

- Purification : Recrystallization using ethanol or dichloromethane can enhance purity, as demonstrated in analogous compounds .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield for thermally sensitive intermediates .

Q. What spectroscopic techniques are most effective for structural characterization?

Methodological Answer: A multi-technique approach is critical:

- NMR (¹H/¹³C) : Resolves the imidazole and piperazine moieties. For example, the imidazole proton signals appear near δ 7.0–8.0 ppm, while piperazine protons resonate at δ 2.5–3.5 ppm .

- X-ray Crystallography : Provides absolute configuration confirmation, especially for chiral centers in the ethanone backbone .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the dichlorophenoxy group .

Q. What in vitro models are suitable for preliminary antifungal activity assessment?

Methodological Answer:

- Fungal Strains : Test against Candida albicans and Aspergillus fumigatus, which are standard for imidazole derivatives .

- Broth Microdilution Assay : Follow CLSI guidelines (e.g., M27/M38 protocols) to determine minimum inhibitory concentrations (MICs) .

- Control Compounds : Compare with fluconazole or ketoconazole to benchmark efficacy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the imidazole and piperazine moieties?

Methodological Answer:

- Derivative Synthesis : Modify the imidazole (e.g., substitute methyl groups) or piperazine (e.g., introduce fluorobenzyl groups) to assess functional group contributions .

- Biological Assays : Test derivatives against fungal/bacterial panels to correlate structural changes with activity shifts. For example, bulky substituents on piperazine may reduce membrane permeability .

- Computational Modeling : Use molecular docking (e.g., with CYP51 enzyme) to predict binding interactions and guide synthetic priorities .

Q. How can contradictory data on biological activity across studies be resolved?

Methodological Answer:

- Standardize Assay Conditions : Variability in pH, inoculum size, or solvent (e.g., DMSO concentration) can alter results. Replicate studies under controlled conditions .

- Metabolic Stability Testing : Assess compound degradation in culture media via HPLC to rule out false negatives due to instability .

- Synergistic Studies : Evaluate interactions with adjuvants (e.g., cyclodextrins) to enhance bioavailability and reconcile discrepancies .

Q. What strategies mitigate hydrolytic instability in aqueous formulations?

Methodological Answer:

- pH Adjustment : Stabilize the compound in slightly acidic buffers (pH 4–5) to prevent imidazole ring protonation and degradation .

- Lyophilization : Convert to a stable hydrochloride salt form for long-term storage .

- Encapsulation : Use liposomes or polymeric nanoparticles to shield the compound from aqueous environments .

Q. How can environmental persistence and degradation pathways be analyzed?

Methodological Answer:

- Photodegradation Studies : Expose the compound to UV light and analyze breakdown products via LC-MS to identify major degradation routes .

- Soil/Water Microcosms : Monitor half-life in environmentally relevant matrices and quantify toxic metabolites like 2,4-dichlorophenol .

- QSAR Modeling : Predict ecotoxicity using computational tools to guide safer structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.